molecular formula C31H39FN4O7 B8210852 Rupintrivir CAS No. 249736-49-0

Rupintrivir

Cat. No.: B8210852
CAS No.: 249736-49-0
M. Wt: 598.7 g/mol
InChI Key: CAYJBRBGZBCZKO-UHFFFAOYSA-N
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Description

Rupintrivir is a useful research compound. Its molecular formula is C31H39FN4O7 and its molecular weight is 598.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Rupintrivir, also known as AG7088, is a synthetic antiviral compound primarily recognized for its activity against human rhinovirus (HRV), the leading cause of the common cold. It belongs to the class of protease inhibitors and has been investigated for its potential to treat rhinovirus infections and other enteroviral diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical trials, resistance patterns, and potential applications against other viral pathogens.

This compound functions as an irreversible inhibitor of the HRV 3C protease. The 3C protease is crucial for viral replication, as it cleaves viral polyproteins into functional proteins necessary for viral assembly and propagation. By binding covalently to the active site of this protease, this compound effectively halts the viral life cycle.

  • Binding Affinity : this compound exhibits a high binding affinity with an EC50EC_{50} value of approximately 5 nM against HRV 3C protease . This strong interaction is essential for its antiviral efficacy.

Efficacy in Clinical Trials

This compound has undergone multiple phases of clinical trials to evaluate its effectiveness in treating rhinovirus infections:

  • Phase II Trials : Initial studies demonstrated that this compound significantly reduced cold symptoms when administered intranasally within 24 hours post-exposure to HRV. In placebo-controlled trials, participants receiving this compound showed:
    • A significant decrease in total cold symptoms.
    • Lower respiratory symptom scores.
    • Reduced viral load in the upper respiratory tract .
  • Phase II/III Trials : Subsequent larger-scale studies aimed at naturally acquired rhinovirus infections showed moderate antiviral effects; however, they ultimately failed to meet primary endpoints for efficacy, leading to the discontinuation of further development .

Biological Activity Against Other Viruses

Recent studies have expanded the scope of this compound's activity beyond HRV:

  • Norovirus : Research indicates that this compound also inhibits noroviruses, including murine noroviruses and human norovirus (genogroup II). It has been shown to clear human cells from norovirus replicons after minimal antiviral pressure . The compound's cross-genotypic activity suggests potential applications against various norovirus strains.
  • Enterovirus 71 (EV71) : Computational studies have demonstrated that this compound binds favorably to EV71 3C protease, suggesting its potential utility in treating severe cases of EV71 infection, which can lead to neurological complications .

Resistance Patterns

The emergence of drug-resistant viral strains poses a significant challenge in antiviral therapy. Studies have documented the selection of HRV variants with reduced susceptibility to this compound following prolonged exposure:

  • Resistance Development : Variants exhibiting reduced susceptibility were identified through serial passaging in vitro, with specific amino acid substitutions noted at critical sites within the protease . Such findings underline the importance of monitoring resistance patterns during treatment.

Summary of Research Findings

The following table summarizes key findings related to the biological activity and clinical evaluation of this compound:

Study Focus Findings Reference
Mechanism of ActionIrreversible inhibitor of HRV 3C protease with EC50=5 nMEC_{50}=5\text{ nM}
Phase II TrialsSignificant reduction in cold symptoms and viral load
Norovirus ActivityEffective against murine and human noroviruses
EV71 Binding AffinityFavorable binding (-10.76 kcal/mol) with EV71 3C protease
Resistance DevelopmentEmergence of variants with reduced susceptibility

Properties

IUPAC Name

ethyl 4-[[2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoyl]amino]-5-(2-oxopyrrolidin-3-yl)pent-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39FN4O7/c1-5-42-27(38)11-10-24(16-21-12-13-33-29(21)39)34-30(40)22(15-20-6-8-23(32)9-7-20)17-26(37)28(18(2)3)35-31(41)25-14-19(4)43-36-25/h6-11,14,18,21-22,24,28H,5,12-13,15-17H2,1-4H3,(H,33,39)(H,34,40)(H,35,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYJBRBGZBCZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39FN4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870262
Record name Ethyl 4-({2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoyl}amino)-5-(2-oxopyrrolidin-3-yl)pent-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249736-49-0
Record name Ethyl 4-({2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoyl}amino)-5-(2-oxopyrrolidin-3-yl)pent-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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